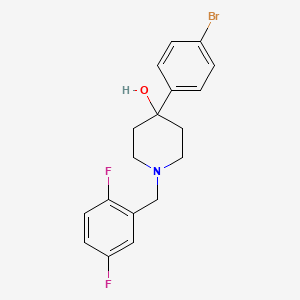![molecular formula C12H18N2O3 B3850452 3-[[butyl(methyl)amino]methyl]-4-nitrophenol](/img/structure/B3850452.png)
3-[[butyl(methyl)amino]methyl]-4-nitrophenol
Descripción general
Descripción
3-[[butyl(methyl)amino]methyl]-4-nitrophenol is an organic compound that features a nitrophenol group substituted with a butyl(methyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution occurs without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as crystallization and chromatography ensures the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[[butyl(methyl)amino]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form nitroquinones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroquinones
Reduction: Aminophenols
Substitution: Alkylated phenols
Aplicaciones Científicas De Investigación
3-[[butyl(methyl)amino]methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-[[butyl(methyl)amino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, affecting cellular pathways and enzyme activities. The butyl(methyl)amino group can interact with biological membranes, influencing cell signaling and transport processes .
Comparación Con Compuestos Similares
Similar Compounds
4-nitrophenol: Lacks the butyl(methyl)amino group, making it less hydrophobic and less biologically active.
3-aminophenol: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological properties.
2,4-dinitrophenol: Contains two nitro groups, making it more reactive and toxic compared to 3-[[butyl(methyl)amino]methyl]-4-nitrophenol
Uniqueness
This compound is unique due to the presence of both a nitrophenol group and a butyl(methyl)amino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
3-[[butyl(methyl)amino]methyl]-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-7-13(2)9-10-8-11(15)5-6-12(10)14(16)17/h5-6,8,15H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJQSOUYBMGOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-6-[(E)-2-phenylvinyl]pyridazine](/img/structure/B3850379.png)
![1-(3-Methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B3850381.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)methyl]piperazine](/img/structure/B3850394.png)
![1-(2-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850396.png)
![5-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3850399.png)
![4-ethyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine](/img/structure/B3850404.png)
![2-{methyl[3-(trifluoromethyl)benzyl]amino}-1-phenylethanol](/img/structure/B3850416.png)
![2-chloro-N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B3850429.png)
![1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B3850443.png)
![methyl (1S,3R,3aS,6aR)-5-ethyl-3-(2-methylpropyl)-1-(2-methyl-1,3-thiazol-5-yl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate](/img/structure/B3850469.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850474.png)
![[1-(2-phenylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B3850481.png)
![[1-[(3-chlorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B3850487.png)

